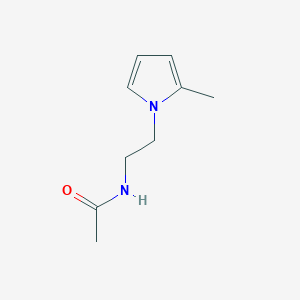
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings, and a dimethylamino group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with a pteridine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as sodium ethoxide or triethylamine (TEA). The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, and the use of advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
化学反应分析
Types of Reactions
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of pteridine alcohols or amines.
科学研究应用
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Aminopteridine: Another pteridine derivative with similar structural features but different functional groups.
4-Aminopyrimidine: Shares the pyrimidine core but lacks the pteridine structure.
6,7-Dimethylpterin: Contains a pteridine core with different substituents.
Uniqueness
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one is unique due to its combination of the dimethylamino group and the pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
属性
CAS 编号 |
90185-57-2 |
|---|---|
分子式 |
C12H11N7O |
分子量 |
269.26 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)pyrimidin-4-yl]-3H-pteridin-4-one |
InChI |
InChI=1S/C12H11N7O/c1-19(2)12-15-4-3-7(16-12)9-17-10-8(11(20)18-9)13-5-6-14-10/h3-6H,1-2H3,(H,14,17,18,20) |
InChI 键 |
KFBFHKZTBPKHJV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
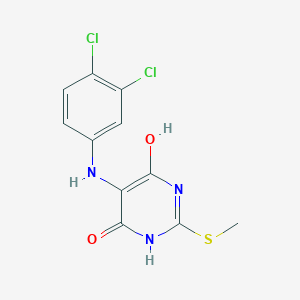
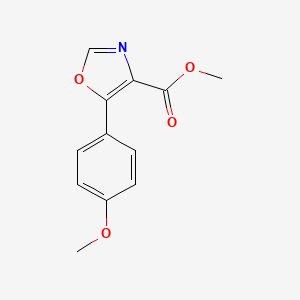
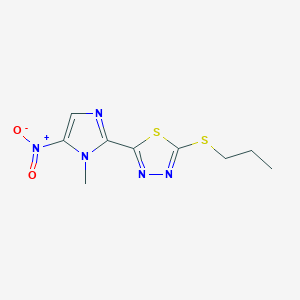
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
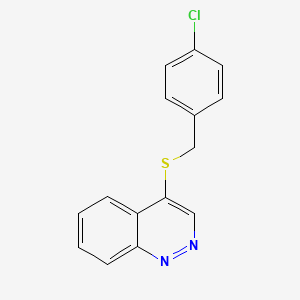
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
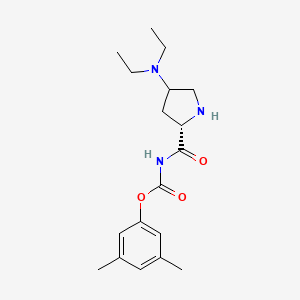
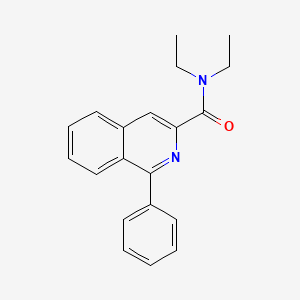
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)
